molecular formula C11H17NO B051833 N-Hydroxymephentermine CAS No. 58670-93-2

N-Hydroxymephentermine

Cat. No. B051833
CAS RN: 58670-93-2
M. Wt: 179.26 g/mol
InChI Key: UEIORKXSGRKVAL-UHFFFAOYSA-N
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Description

N-Hydroxymephentermine is a metabolite of Mephentermine. Mephentermine is a cardiac stimulant and has been used as a treatment for low blood pressure . It belongs to the class of adrenergic and dopaminergic cardiac stimulants excluding cardiac glycosides .


Synthesis Analysis

Mephentermine is rapidly demethylated in the body followed by hydroxylation . Phentermine, N-hydroxymephentermine, and N-hydroxyphentermine were identified as metabolic products after in vitro incubation of mephentermine .


Molecular Structure Analysis

The molecular formula of N-Hydroxymephentermine is C11H17NO. It is related to Mephentermine, which has a molecular formula of C11H17N .

Scientific Research Applications

Metabolic Identification and Analysis

  • N-Hydroxymephentermine has been identified as a metabolic product of mephentermine. This discovery was made through in vitro incubation of mephentermine with rabbit liver microsomal fractions, as well as through human urine analysis following mephentermine sulfate administration (Beckett & Bélanger, 1975).

Metabolic Pathways in Rats

  • Research has shown that N-Hydroxymephentermine is a metabolic derivative in rats. It was identified in the urine of Wistar rats after dosing with mephentermine, indicating its role in drug metabolism and potential effects on pharmacokinetics (Mori et al., 1990).

In Vitro Metabolism Studies

  • In vitro metabolism studies of mephentermine have demonstrated the conversion of this compound to N-Hydroxymephentermine, highlighting its significance in the biotransformation of mephentermine in various species. This research helps in understanding the pharmacological and toxicological properties of mephentermine and its metabolites (Beckett & Bélanger, 1977).

Microsomal Enzyme Systems and Metabolism

  • The study of microsomal enzyme systems that reduce N-Hydroxyphentermine has provided insight into the enzymatic pathways involved in the metabolism of phentermine and its derivatives. This research has implications for understanding drug interactions and the role of liver enzymes in drug metabolism (Sum & Cho, 1976).

Intestinal Metabolism in Rats

  • Investigations into the intestinal metabolism of mephentermine and its metabolites, including N-Hydroxymephentermine, in male Wistar rats have shed light on the role of the gastrointestinal tract in drug metabolism. This research is crucial for understanding how drugs are processed differently in various parts of the body (Mori et al., 1992).

N-Hydroxylation Enzyme Characterization

  • The characterization of the enzyme system responsible for the N-hydroxylation of phentermine, which leads to the formation of N-Hydroxymephentermine, has been pivotal in understanding the biochemical pathways involved in drug metabolism. This research is vital for the development of new drugs and for predicting drug-drug interactions (Cho et al., 1974).

Oxidation Processes in Liver Microsomes

  • The study of the oxidation of N-Hydroxyphentermine in rat liver microsomes has contributed to a deeper understanding of the metabolic processes that convert drugs into their active or inactive forms. This is crucial for predicting the efficacy and safety of drugs in the human body (Sum & Cho, 1979).

properties

CAS RN

58670-93-2

Product Name

N-Hydroxymephentermine

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-methyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine

InChI

InChI=1S/C11H17NO/c1-11(2,12(3)13)9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3

InChI Key

UEIORKXSGRKVAL-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)N(C)O

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N(C)O

Other CAS RN

58670-93-2

synonyms

N-Hydroxy-N,α,α-trimethylbenzeneethanamine;  N-Methyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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